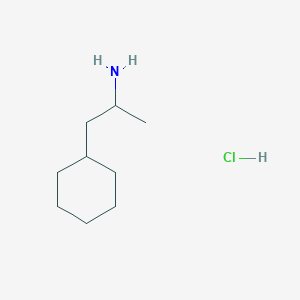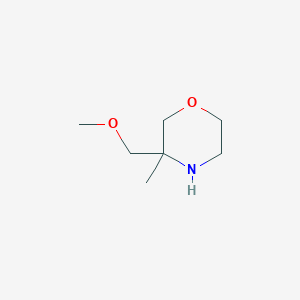
7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (7-FTHNA-HCl) is a synthetic, fluorinated derivative of tetrahydronaphthalen-1-amine (THNA), an aliphatic amine found in nature. It is a white, crystalline solid with a melting point of 175-176°C. 7-FTHNA-HCl is widely used in scientific research, particularly as a tool for studying the effects of different amino acids on cellular processes.
Mecanismo De Acción
7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is believed to act as an amino acid transporter, allowing cells to quickly absorb and utilize amino acids. It is believed to bind to specific amino acid transporters on the cell surface, allowing amino acids to be taken up into the cell.
Biochemical and Physiological Effects
7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes involved in the metabolism of cells, as well as to increase the expression of certain genes involved in the regulation of cell function. It has also been shown to increase the uptake of certain amino acids into cells, as well as to increase the production of certain hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable at room temperature. It is also a relatively non-toxic compound, making it safe to use in laboratory experiments. However, it is important to note that 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is not a naturally occurring compound, and its effects on cells may not be the same as those of naturally occurring amino acids.
Direcciones Futuras
In the future, 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride may be used to study the effects of amino acids on a variety of cellular processes, such as cell growth and differentiation. It may also be used to study the effects of amino acids on the development and progression of diseases, such as cancer. Additionally, 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride may be used to study the effects of amino acids on the immune system and to develop new treatments for autoimmune diseases. Finally, 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride may be used to develop new drugs that target specific amino acid transporters and receptors.
Métodos De Síntesis
7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can be synthesized from THNA, which is commercially available, using a two-step process. The first step involves the reaction of THNA with fluorine gas in the presence of a catalyst, such as copper, to form 7-fluoro-THNA. The second step involves the reaction of 7-fluoro-THNA with hydrochloric acid to form 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.
Aplicaciones Científicas De Investigación
7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is used in scientific research to study the effects of different amino acids on cellular processes. It has been used to study the effects of amino acids on the function of proteins, the metabolism of cells, and the regulation of gene expression. 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has also been used to study the effects of amino acids on the structure and function of cell membranes.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves the reduction of 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-one followed by the reaction with ammonia to form the amine, which is then converted to the hydrochloride salt.", "Starting Materials": [ "7-fluoro-1,2,3,4-tetrahydronaphthalen-1-one", "Ammonia gas", "Hydrochloric acid", "Sodium borohydride", "Methanol" ], "Reaction": [ "Step 1: Dissolve 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-one in methanol.", "Step 2: Add sodium borohydride to the solution and stir for several hours at room temperature.", "Step 3: Quench the reaction by adding water and then acidify the solution with hydrochloric acid.", "Step 4: Extract the amine with an organic solvent such as ether or dichloromethane.", "Step 5: Bubble ammonia gas through the organic layer to form the amine.", "Step 6: Add hydrochloric acid to the amine to form the hydrochloride salt.", "Step 7: Isolate the product by filtration or crystallization." ] } | |
Número CAS |
2137590-62-4 |
Nombre del producto |
7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
Fórmula molecular |
C10H13ClFN |
Peso molecular |
201.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




